Lipophilicity (cLogP) Differentiates CNS Permeability Potential from Cyclopropylamine Comparator
The computed LogP of 1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine is 3.6, as reported by PubChem's XLogP3 algorithm [1]. This value is 0.9 units higher than that of the des-α-methyl analog N-(4-isopropylbenzyl)cyclopropanamine, which has reported LogP values ranging from 2.7 to 2.9 based on the same computational method [2]. An increased LogP within this range is often associated with improved blood-brain barrier permeability and CNS exposure. This quantitative difference supports the selection of the target compound over its cyclopropylamine analog in any CNS-targeted medicinal chemistry campaign where brain penetration, a key parameter for many neurodegenerative and neuropsychiatric disease targets, is a critical requirement.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | cLogP = 3.6 |
| Comparator Or Baseline | N-(4-isopropylbenzyl)cyclopropanamine (cLogP = 2.7–2.9) |
| Quantified Difference | Δ cLogP = +0.7 to +0.9 |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
A higher LogP value for the target compound indicates superior potential for crossing the blood-brain barrier, making it a more suitable starting point for developing CNS-active agents compared to its more polar analog.
- [1] PubChem Compound Summary for CID 43400158, 1-Cyclopropyl-N-(4-isopropylbenzyl)ethan-1-amine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 10429591, N-(4-Isopropylbenzyl)cyclopropanamine. National Center for Biotechnology Information (2024). View Source
